molecular formula C21H28N2O2S B14983694 2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B14983694
M. Wt: 372.5 g/mol
InChI Key: SOGCWFBPDNWQLI-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound with a unique structure that includes a phenoxy group, a pyrrolidinyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 4-(propan-2-yl)phenol with an appropriate halogenating agent to form 4-(propan-2-yl)phenoxy halide.

    Introduction of the pyrrolidinyl group: The phenoxy halide is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.

    Formation of the thiophenyl intermediate: Thiophene is functionalized with an appropriate halogenating agent to form a thiophenyl halide.

    Coupling reaction: The thiophenyl halide is then coupled with the pyrrolidinyl phenoxy intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or thiophenyl derivatives.

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the thiophenyl group.

    2-[4-(propan-2-yl)phenoxy]-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the pyrrolidinyl group.

    2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(phenyl)ethyl]acetamide: Contains a phenyl group instead of a thiophenyl group.

Uniqueness

The presence of both pyrrolidinyl and thiophenyl groups in 2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide makes it unique compared to similar compounds. This unique structure may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C21H28N2O2S/c1-16(2)17-7-9-18(10-8-17)25-15-21(24)22-14-19(20-6-5-13-26-20)23-11-3-4-12-23/h5-10,13,16,19H,3-4,11-12,14-15H2,1-2H3,(H,22,24)

InChI Key

SOGCWFBPDNWQLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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